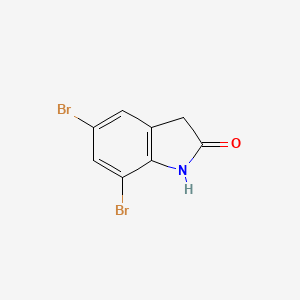

5,7-Dibromo-1,3-dihydroindol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,7-Dibromo-1,3-dihydroindol-2-one is a chemical compound with the molecular formula C8H5Br2NO and a molecular weight of 290.94 . It is used extensively in scientific research due to its unique properties, finding applications in various fields like organic synthesis and drug discovery.

Synthesis Analysis

The synthesis of 5,7-Dibromo-1,3-dihydroindol-2-one can be achieved through the reaction of either 3-bromoindoles or indoles with 2 or 3 mol equiv. of N-bromosuccinimide, respectively, in aqueous t-butyl alcohol . Another method involves the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate .Molecular Structure Analysis

The exact mass of 5,7-Dibromo-1,3-dihydroindol-2-one is 316.90500, and it has a LogP value of 3.57930 . The dihydroindolone unit in the molecule is slightly twisted .Chemical Reactions Analysis

5,7-Dibromo-1,3-dihydroindol-2-one can be used as a precursor for Indole-2,3-diones . It can also undergo various reactions, including bromination of alkenes, alkynes, and anilines .科学的研究の応用

Synthesis of Heterocyclic Systems

The compound can be used in the synthesis of heterocyclic systems . These systems are of great interest as they are widely applied for the preparation of functional organic dyes and electronic materials .

Building Blocks for Photovoltaic Materials

The compound can serve as a building block for the construction of various photovoltaic materials . These materials are used in organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field effect transistors (OFETs) .

Precursor for Photoactive Materials

4,7-Dibromo derivatives of heterocyclic systems, which can be synthesized from the compound, are convenient precursors for the synthesis of photoactive materials .

Synthesis of Fluorescent Dyes

The compound can be used in the synthesis of fluorescent dyes . These dyes have large two-photon absorption cross-sections and high fluorescent quantum yields .

Synthesis of Electrochromic Materials

The compound can be used in the synthesis of electrochromic materials . These materials change color when an electric charge is applied .

Catalyst in Chemical Reactions

The compound, due to its bromine atoms, can act as a catalyst in chemical reactions . This can lead to a considerable increase in the electrophilicity of other compounds .

作用機序

While the specific mechanism of action for 5,7-Dibromo-1,3-dihydroindol-2-one is not mentioned in the search results, compounds with similar structures have been found to exhibit various biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties.

Safety and Hazards

While specific safety and hazard information for 5,7-Dibromo-1,3-dihydroindol-2-one is not available in the search results, it is generally recommended to handle such compounds with suitable personal protective equipment, including laboratory clothing, chemical-resistant gloves, and safety goggles .

特性

IUPAC Name |

5,7-dibromo-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2NO/c9-5-1-4-2-7(12)11-8(4)6(10)3-5/h1,3H,2H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEYJUXFIONVIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)Br)Br)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625423 |

Source

|

| Record name | 5,7-Dibromo-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23872-19-7 |

Source

|

| Record name | 5,7-Dibromo-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B1322291.png)